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molecular formula C16H18O2 B1460808 [3-(3-Phenylpropoxy)phenyl]methanol CAS No. 1021022-84-3

[3-(3-Phenylpropoxy)phenyl]methanol

Cat. No. B1460808
M. Wt: 242.31 g/mol
InChI Key: IGBNGYKBRLIGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06352982B1

Procedure details

In methanol (12 ml) were dissolved 2-amino-α-(3-tert-butoxycarbonylaminophenyl)-5-(3-phenylpropyloxy)benzyl alcohol (0.7 g), 4-benzyloxybenzaldehyde (0.38 g) and acetic acid (0.1 g). To the solution was added cyano sodium borohydride (0.11 g). The mixture was stirred for 30 minutes at 60° C. The reaction mixture was concentrated, to which were added ethyl acetate (50 ml) and water (100 ml). The organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off to leave 2-(4-benzyloxybenzyl)-α-3-tert-butoxycarbonylaminomethylphenyl)-5-(3-phenylpropyloxy)benzyl alcohol as a yellow oily product (0.95 g).
Name
cyano sodium borohydride
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
2-amino-α-(3-tert-butoxycarbonylaminophenyl)-5-(3-phenylpropyloxy)benzyl alcohol
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:23]=[CH:22][C:21]([O:24][CH2:25][CH2:26][CH2:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[CH:20][C:3]=1[CH:4]([OH:19])C1C=CC=C(NC(OC(C)(C)C)=O)C=1.C(OC1C=CC(C=O)=CC=1)C1C=CC=CC=1.C(O)(=O)C.[BH4-].C([Na])#N>CO>[C:28]1([CH2:27][CH2:26][CH2:25][O:24][C:21]2[CH:22]=[CH:23][CH:2]=[C:3]([CH:20]=2)[CH2:4][OH:19])[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:3.4|

Inputs

Step One
Name
cyano sodium borohydride
Quantity
0.11 g
Type
reactant
Smiles
[BH4-].C(#N)[Na]
Step Two
Name
2-amino-α-(3-tert-butoxycarbonylaminophenyl)-5-(3-phenylpropyloxy)benzyl alcohol
Quantity
0.7 g
Type
reactant
Smiles
NC1=C(C(C2=CC(=CC=C2)NC(=O)OC(C)(C)C)O)C=C(C=C1)OCCCC1=CC=CC=C1
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated, to which
ADDITION
Type
ADDITION
Details
were added ethyl acetate (50 ml) and water (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOC=1C=CC=C(CO)C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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